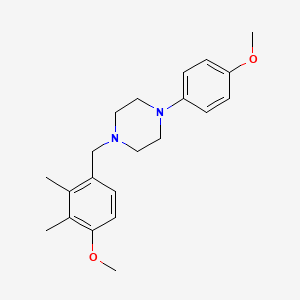![molecular formula C21H19N3O2 B5693146 N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide, also known as DPPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and drug delivery.
Mechanism of Action
The mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit the activity of proteins such as AKT and mTOR, which are known to play a critical role in cancer cell proliferation.
Biochemical and Physiological Effects:
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been found to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of using N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide. One potential area of study is the development of novel drug delivery systems that can enhance the solubility and bioavailability of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide treatment. Finally, further studies are needed to elucidate the precise mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide and to identify potential drug targets for combination therapy.
Synthesis Methods
The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 3,3-diphenylpropanoyl chloride in the presence of a base catalyst. This reaction results in the formation of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide, which can then be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-21(18-12-7-13-23-15-18)24-26-20(25)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,15,19H,14H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSUQDVQSOPETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CN=CC=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CN=CC=C2)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-diphenylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)


![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5693149.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)